4-Ethylphenetole

描述

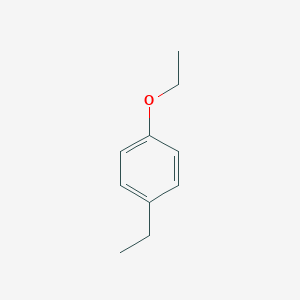

Structure

3D Structure

属性

IUPAC Name |

1-ethoxy-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBROHBMIBOPFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166434 | |

| Record name | p-Ethylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1585-06-4 | |

| Record name | 4-Ethoxyethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1585-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Ethylphenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Ethylphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-ethylphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ETHYLPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ8TDS5TFC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Ethylphenetole and Its Derivatives

Established Synthetic Pathways

Traditional methods for the synthesis of 4-ethylphenetole and its analogues have long been the cornerstone of their production. These pathways are characterized by their reliability and well-understood mechanisms.

Alkylation Reactions

Alkylation reactions are a fundamental approach to forming the ether linkage in this compound. The most prominent of these is the Williamson ether synthesis.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including this compound. studentshare.orgebi.ac.uk This SN2 reaction involves the deprotonation of a phenol (B47542), in this case, 4-ethylphenol (B45693), to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl halide, such as ethyl iodide or ethyl bromide, to form the ether. studentshare.orgchegg.com

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH), to facilitate the deprotonation of the phenol. studentshare.orgyoutube.com The use of a phase-transfer catalyst, like tetrabutylammonium (B224687) bromide (TBAB), can be instrumental in increasing the yield of the desired ether. youtube.comutahtech.edu The catalyst helps to transport the phenoxide ion from the aqueous phase, where it is formed, to the organic phase where the alkyl halide is present, thus promoting the reaction. youtube.com

A typical laboratory procedure involves reacting 4-ethylphenol with an ethyl halide in the presence of a base and a phase-transfer catalyst, often with gentle heating under reflux to ensure the completion of the reaction. utahtech.eduyoutube.com

Etherification Strategies

Beyond the direct alkylation of 4-ethylphenol, other etherification strategies, primarily based on cross-coupling reactions, have been developed. These methods are particularly useful for constructing diaryl ethers or when the substrates are less reactive under traditional Williamson conditions.

The Ullmann condensation is a classical copper-catalyzed reaction that can be used to form aryl ethers from an aryl halide and an alcohol or phenol. In the context of this compound synthesis, this would involve the coupling of 4-ethylphenol with an ethyl halide or, more commonly for diaryl ether synthesis, an aryl halide with an alkoxide. Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. scielo.org.mx

The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation to synthesize aryl ethers. wikipedia.org This method offers a milder alternative to the Ullmann condensation and exhibits broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The catalytic system typically consists of a palladium precursor, such as Pd(OAc)2, and a suitable phosphine (B1218219) ligand. wikipedia.orgorganic-synthesis.com While primarily used for C-N bond formation, its application in C-O bond formation provides a powerful tool for the synthesis of complex ethers. wikipedia.org

Advanced and Novel Synthetic Approaches

In the quest for more efficient, selective, and environmentally friendly synthetic methods, several advanced strategies have emerged. These include transition-metal-free catalysis, photoredox catalysis, and the application of green chemistry principles.

Transition Metal-Free Catalysis in Etherification

Recent research has focused on developing etherification methods that avoid the use of transition metals, which can be costly and pose environmental concerns. These transition-metal-free approaches often rely on the use of strong bases or unique reaction conditions to promote the coupling of alcohols and aryl halides. While specific examples for this compound are not extensively documented, the general principles of transition-metal-free C-O bond formation are applicable.

Photoredox Catalysis in C(sp3)–H Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. beilstein-journals.orgmdpi.com This methodology can be applied to the functionalization of C(sp3)–H bonds, offering a novel approach to the synthesis of this compound derivatives. For instance, a photoredox-catalyzed reaction could potentially be used to directly couple a functionalized ethyl group to a phenol derivative, or to functionalize the ethyl group of this compound itself. These reactions are typically initiated by a photocatalyst that, upon absorption of visible light, can mediate single-electron transfer processes, leading to the formation of reactive radical intermediates. rsc.orgnih.govbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of this compound synthesis, this can be achieved through several approaches:

Use of Greener Reagents: Replacing toxic and hazardous reagents with more environmentally friendly alternatives is a key aspect of green chemistry. For instance, dimethyl carbonate and diethyl carbonate have been investigated as green alkylating agents for the synthesis of aryl ethers from phenols. rsc.orgsciforum.net These reagents are less toxic than traditional alkyl halides and produce benign byproducts. rsc.org The reaction can be carried out in the presence of a catalyst such as potassium carbonate, often without the need for a solvent. rsc.orggoogle.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.org.mxsciforum.netscholarsresearchlibrary.comrsc.org This technique can be applied to the synthesis of this compound and its derivatives, reducing energy consumption and potentially minimizing side reactions. sciforum.netscholarsresearchlibrary.com

Below is a table summarizing various synthetic approaches for this compound and its derivatives.

| Synthetic Method | Reactants | Catalyst/Reagents | Key Features |

| Williamson Ether Synthesis | 4-Ethylphenol, Ethyl Halide | Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., TBAB) | Well-established, versatile, good yields. studentshare.orgyoutube.comutahtech.edu |

| Ullmann Condensation | 4-Ethylphenol, Aryl Halide | Copper Catalyst | Classical method for aryl ether synthesis, often requires high temperatures. scielo.org.mx |

| Buchwald-Hartwig Etherification | 4-Ethylphenol, Aryl Halide | Palladium Catalyst, Phosphine Ligand | Milder conditions than Ullmann, broad scope. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com |

| Green Alkylation | 4-Ethylphenol, Diethyl Carbonate | Potassium Carbonate | Environmentally benign alkylating agent, often solvent-free. rsc.orggoogle.com |

| Microwave-Assisted Synthesis | Various | - | Accelerated reaction rates, reduced energy consumption. sciforum.netscholarsresearchlibrary.comrsc.org |

Synthesis of Deuterium-Labeled this compound for Mechanistic Studies

The use of isotopically labeled compounds is crucial for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative mass spectrometry. acs.org The synthesis of deuterium-labeled this compound, a structural analog of phenetole (B1680304), is instrumental for mechanistic investigations, particularly in the study of gas-phase thermal reactions like pyrolysis.

Mechanistic studies of aromatic ethers often involve deuterium (B1214612) labeling to trace the pathways of atoms during thermal decomposition. acs.org While specific literature detailing the synthesis of deuterium-labeled this compound is scarce, the methodology can be inferred from the synthesis of analogous labeled compounds like phenetole-d₅. A common approach involves a two-step sequence. For instance, phenetole-d₅ is synthesized by reacting deuterated phenol (phenol-d₆) with an ethylating agent. This method can be adapted for this compound by starting with the appropriately deuterated 4-ethylphenol.

The primary application for such labeled compounds is in mechanistic studies of thermal reactions. For example, in the pyrolysis of phenetole, deuterium labeling helps to determine whether hydrogen is transferred to the ortho-position of the resulting phenol, providing insight into whether the reaction proceeds through a six-center transition state. nih.gov These studies are significant for understanding the thermal processing of biomass and low-rank coals, where aromatic ethers are key constituents.

Derivatization Strategies for Functional Enhancement

Derivatization of this compound and its precursor, 4-ethylphenol, allows for the creation of a wide range of compounds with enhanced functionalities for various applications.

Synthesis of Phenolic Explosive Precursors from Related Phenols

Phenolic compounds are well-known precursors for the synthesis of explosives, typically through nitration. uobaghdad.edu.iq While this compound itself is an ether, its parent phenol, 4-ethylphenol, can be derivatized to form energetic materials. The synthesis of explosive precursors from 4-ethylphenol follows established nitration protocols for phenolic compounds.

The process generally involves the reaction of the phenol with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution introduces nitro groups onto the benzene (B151609) ring. For 4-ethylphenol, nitration can lead to various nitrated products, including dinitro and trinitro derivatives. The specific isomers formed and the degree of nitration depend on reaction conditions such as temperature, reaction time, and the concentration of the nitrating agents. researchgate.net For example, the nitration of 7-ethyl-4-methylcoumarin, a related phenolic derivative, yields different nitro isomers depending on the reaction conditions. uobaghdad.edu.iqresearchgate.net These nitrated phenols are often highly energetic and can serve as or be precursors to explosive materials.

Creation of Novel Chemical Entities with Industrial Relevance

The structural backbone of this compound and its parent phenol is a valuable scaffold for creating new molecules with applications in materials science and pharmaceuticals.

One significant derivatization of 4-ethylphenol is its conversion to 4-vinylphenol. wikipedia.org This transformation can be achieved through the catalytic dehydrogenation of 4-ethylphenol at high temperatures. wikipedia.org 4-Vinylphenol is an important monomer used in the production of specialty polymers, such as poly-4-vinylphenol (PVP), which has applications in electronics and photoresists. wikipedia.orgwikipedia.org

Furthermore, the aromatic ether structure is a feature in some organic electronic materials. epo.org While direct applications of this compound in this field are not widely documented, the synthesis of functional materials from related phenetole derivatives suggests its potential. For example, phenetole derivatives can be incorporated into more complex molecular structures to create materials for organic light-emitting diodes (OLEDs). acs.org The derivatization often involves coupling reactions to build larger conjugated systems necessary for electronic applications. researchgate.net

In the pharmaceutical and agrochemical sectors, aromatic ethers like 4-methylphenetole (B147166) (a close analog of this compound) serve as intermediates in the synthesis of more complex molecules, including analgesics. The synthetic routes often involve reactions like alkylation and oxidation to modify the basic structure and introduce desired functionalities.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of 4-Ethylphenetole, offering empirical data for its structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by probing the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. Although a publicly available, experimentally verified spectrum for this compound is not readily found, the expected chemical shifts can be reliably predicted based on the analysis of similar structures, such as 4-methylphenetole (B147166) and 4-ethylphenol (B45693). guidechem.com

In the ¹H NMR spectrum, the para-substitution pattern on the benzene (B151609) ring would result in two distinct signals for the aromatic protons, appearing as a pair of doublets around δ 6.8-7.2 ppm. The ethoxy group (–O–CH₂–CH₃) would produce a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the terminal methyl (–CH₃) protons. Similarly, the ethyl group attached to the ring (–CH₂–CH₃) would also show a quartet and a triplet, but with slightly different chemical shifts due to their distinct electronic environments.

The ¹³C NMR spectrum would further confirm the structure with distinct signals for each carbon atom. Carbons of the ethyl and ethoxy groups would appear in the upfield region (typically δ 14-30 ppm for –CH₃ and δ 60-70 ppm for –O–CH₂). The aromatic carbons would resonate in the downfield region (δ 110-160 ppm), with four distinct signals corresponding to the two substituted and two unsubstituted carbon atoms on the benzene ring. usp.br The specific shifts provide unambiguous evidence of the compound's connectivity.

Predicted ¹H and ¹³C NMR Data for this compound

| Group | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ethoxy | -CH₃ | ~1.4 (triplet) | ~15 |

| Ethoxy | -O-CH₂- | ~4.0 (quartet) | ~63 |

| Ethyl | -CH₃ | ~1.2 (triplet) | ~16 |

| Ethyl | -CH₂- | ~2.6 (quartet) | ~28 |

| Aromatic | C-H (ortho to -OEt) | ~6.8 (doublet) | ~114 |

| Aromatic | C-H (ortho to -Et) | ~7.1 (doublet) | ~128 |

| Aromatic | C-OEt | - | ~158 |

| Aromatic | C-Et | - | ~138 |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is crucial for verifying the molecular weight and assessing the purity of this compound. The electron ionization (EI) mass spectrum of this compound (C₁₀H₁₄O) shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 150, which corresponds to its molecular weight (150.22 g/mol ). nih.govavantorsciences.com

The fragmentation pattern is key to its identification. The most intense peak, or base peak, in the spectrum is observed at m/z 107. nih.gov This fragment likely results from a benzylic cleavage, losing the propyl group from the ethyl and ethoxy moieties, or through rearrangement. Another significant fragment appears at m/z 135, corresponding to the loss of a methyl group (–CH₃). nih.gov The presence of the molecular ion peak alongside this characteristic fragmentation pattern provides strong evidence for the compound's identity. GC-MS analysis also serves as an effective method for determining purity by separating this compound from any starting materials or byproducts.

Key Mass Spectrometry Peaks for this compound

| m/z Value | Relative Intensity | Identity |

| 150 | 2nd Highest | Molecular Ion [M]⁺ |

| 135 | 3rd Highest | [M-CH₃]⁺ |

| 107 | Top Peak (Base Peak) | Fragment Ion |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features: the aromatic ring, the ether linkage, and the alkyl groups. scispace.com

Key expected absorption bands include:

Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). docbrown.info

Alkyl C-H Stretching: Strong bands from the ethyl and ethoxy groups are found just below 3000 cm⁻¹ (around 2850-2975 cm⁻¹). docbrown.info

Aromatic C=C Stretching: Two characteristic sharp bands appear in the 1600-1430 cm⁻¹ region, which are indicative of the benzene ring. pressbooks.pub

C-O-C Stretching: The ether linkage produces a strong, characteristic absorption band, typically in the range of 1260-1000 cm⁻¹. For aryl alkyl ethers like this compound, a strong asymmetric stretch is expected around 1250 cm⁻¹.

C-H Out-of-Plane Bending: The para-substitution pattern of the benzene ring gives rise to a strong absorption band in the 850-800 cm⁻¹ region.

Theoretical Chemistry and Computational Modeling

In addition to experimental techniques, theoretical and computational methods provide deep insights into the electronic structure, reactivity, and conformational dynamics of this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms at the molecular level. nih.govresearchgate.net For this compound, these methods can be used to model its behavior in chemical reactions, such as electrophilic aromatic substitution.

By calculating the electron density distribution across the aromatic ring, researchers can predict the regioselectivity of reactions like nitration or halogenation. The ethoxy group is an activating, ortho-para directing group, while the ethyl group is a weakly activating, ortho-para director. DFT calculations can quantify the electronic effects of these substituents, mapping the molecular electrostatic potential to identify sites most susceptible to electrophilic attack. researchgate.net Such calculations can also determine the energies of transition states and intermediates along a reaction pathway, providing a detailed mechanistic understanding that complements experimental findings. open.ac.uknih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility. mdpi.comrsc.org this compound has several rotatable bonds, including those in the ethyl and ethoxy substituents, which allow the molecule to adopt various conformations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. DFT calculations enable researchers to understand and predict a variety of molecular characteristics from first principles, providing insights that complement experimental data.

Applications of DFT for this compound and related phenolic compounds involve several key areas of analysis:

Molecular Geometry Optimization: Before calculating other properties, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. For a group of phytoconstituents including this compound, geometric optimization has been performed using DFT at the M052X/6-311++g(d,p) level of theory to establish a stable structure for further computational analysis. researchgate.net

Electronic Property Analysis: DFT is used to calculate fundamental electronic properties. This includes mapping the electron density distribution around the aromatic ring, which is crucial for predicting reactivity in reactions such as electrophilic substitution. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution within a molecule. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which is fundamental for understanding intermolecular interactions and predicting how a molecule will interact with biological receptors or other chemical species. researchgate.net

Thermodynamic and Spectroscopic Prediction: DFT calculations can predict thermodynamic properties and simulate vibrational spectra (e.g., IR and Raman). This allows for a comparison between theoretical and experimental spectra to confirm molecular structure and vibrational mode assignments.

In broader studies, DFT methods, such as the B3LYP functional, are employed to investigate the properties of novel compounds, providing a framework for how this compound could be analyzed for specific applications like nonlinear optics. espublisher.com The theory also underpins investigations into drug-excipient interactions and the stability of pharmaceutical formulations, highlighting its utility in pharmaceutical sciences. mdpi.com

A summary of quantum chemical properties calculated for this compound in a comparative study is presented below.

| Computational Property | Value | Study Context |

| Ground State Energy | -502.04 a.u. | Antiviral screening of phytoconstituents researchgate.net |

| Dipole Moment | 1.624 Debye | Antiviral screening of phytoconstituents researchgate.net |

| Polarizability | 18.5 ų | Antiviral screening of phytoconstituents researchgate.net |

Molecular Docking Simulations in Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is instrumental in drug discovery and virtual screening to identify potential bioactive compounds by evaluating their binding affinity and interaction patterns with a biological target.

In recent research, this compound was included in a panel of volatile phytoconstituents from Curcuma sahuynhensis for a combinatory in-silico investigation to screen for potential viral inhibitors. researchgate.net The study aimed to assess the binding potential of these compounds against key protein targets from influenza and SARS-CoV-2 viruses.

The specific biological targets used in the docking simulations were:

Influenza A Hemagglutinin (HA): A protein on the surface of the influenza virus that is critical for binding to and entering host cells (PDB ID: 5E32). researchgate.net

SARS-CoV-2 Main Protease (Mpro): An essential enzyme for the replication of the SARS-CoV-2 virus (PDB ID: 6LU7). researchgate.net

SARS-CoV-2 Omicron-variant Spike Protein: The protein responsible for the virus's entry into host cells, specifically for the Omicron variant (PDB ID: 7T9J). researchgate.net

In this virtual screening, the docking score (DS), representing the binding energy in kcal/mol, was calculated for each compound against each target. While this compound was part of the screening library, the study identified other compounds, such as 7β-hydroxydehydroepiandrosterone and ethyl cholate, as the most promising inhibitors based on their significantly lower (i.e., stronger) docking scores and favorable electronic properties. researchgate.net The inclusion of this compound in such screenings demonstrates its recognition as a compound of interest in natural product libraries, even if it does not emerge as a lead candidate in a specific study. This process allows for the rapid assessment of large numbers of compounds, prioritizing those with the highest predicted bioactivity for further experimental validation. researchgate.net

Reactivity and Mechanistic Investigations of 4 Ethylphenetole

Thermal Decomposition and Pyrolysis Studies

The thermal decomposition of aromatic ethers, such as 4-ethylphenetole, is a subject of significant interest, particularly in understanding the thermal processing of biomass and low-rank coals, where such structures are present. osti.gov Studies on related compounds like phenetole (B1680304) and ethylbenzene (B125841) provide insights into the potential decomposition pathways of this compound.

The gas-phase pyrolysis of phenetole, a structurally similar compound, primarily proceeds through a concerted mechanism involving a six-membered ring transition state. osti.gov This suggests that a likely thermal decomposition pathway for this compound could involve the cleavage of the ethyl-oxygen bond.

Furthermore, research on the pyrolysis of ethylbenzene indicates a free-radical chain reaction initiated by the homolytic cleavage of the Ph-C2H5 bond to form a benzyl (B1604629) radical and a methyl radical. rsc.org While this compound has an ethoxy group instead of an ethyl group directly on the ring, the presence of the ethyl group in the ether linkage suggests that radical mechanisms could also play a role in its thermal decomposition at high temperatures.

Studies on the thermolysis of phenetole over zeolite catalysts have shown that the major products include phenol (B47542), rearranged products like cresols and ethylphenols, and alkylated substrates such as methylanisoles and ethylphenetoles. researchgate.netresearchgate.net This indicates that under catalytic conditions, the thermal decomposition of this compound could lead to a complex mixture of products resulting from rearrangement, transalkylation, and dealkylation reactions. researchgate.netresearchgate.net

Oxidative Degradation Pathways

The reaction of this compound with hydroxyl (OH) radicals is a crucial process in its environmental degradation, particularly in the atmosphere and aqueous systems. While direct studies on this compound are limited, research on the analogous compound 4-ethylphenol (B45693) (4-EP) provides significant mechanistic insights. The reaction of 4-EP with OH radicals can proceed via two main pathways: OH-addition to the aromatic ring and hydrogen abstraction from the ethyl group. nih.gov

Quantum chemical calculations on 4-EP have shown that the OH-addition pathway is generally favored. nih.gov This reaction leads to the formation of various hydroxylated and ring-opened products. nih.gov Given the structural similarity, it is expected that this compound would also primarily undergo OH-addition to the electron-rich aromatic ring. The presence of the ethoxy group, an activating group, would further facilitate this electrophilic attack by the OH radical. The reaction of OH radicals with ethylene, a simple alkene, also proceeds via a barrierless addition reaction, forming a covalently bound intermediate. nih.gov

The major products from the reaction of 4-EP with OH radicals in both gas and liquid phases include 4-ethylbenzene-1,2-diol and various other complex diols and diones. nih.gov It is plausible that the degradation of this compound would follow a similar pathway, leading to the formation of hydroxylated derivatives of this compound.

Environmental factors play a significant role in the kinetics of the oxidative degradation of aromatic compounds. For 4-ethylphenol, studies have shown that solvent effects influence the branching ratio between OH-addition and hydrogen abstraction, with aqueous solutions favoring the addition pathway. nih.gov The rate constants for the reaction of 4-EP with OH radicals are on the order of 10^9 M⁻¹s⁻¹ in both liquid and gas phases, indicating a rapid degradation process. nih.gov

Furthermore, the presence of mineral particles can significantly enhance the reaction rate of 4-EP with OH radicals due to adsorption effects. nih.gov This suggests that the degradation of this compound in natural environments, such as soil and water containing suspended particles, could be accelerated. The presence of other atmospheric constituents, like NOx, can also influence the toxicity of the degradation products. nih.gov

Reactions with Hydroxyl Radicals in Environmental Systems

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the ethoxy (-OCH2CH3) and ethyl (-CH2CH3) groups. Both of these are activating groups, meaning they increase the rate of reaction compared to benzene. wikipedia.org The ethoxy group is a particularly strong activating group due to the lone pairs on the oxygen atom, which can be donated to the aromatic ring through resonance. wikipedia.org

Electrophilic aromatic substitution is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgpressbooks.pub This process generally occurs via a two-step mechanism:

Attack of the electrophile by the π-electron system of the aromatic ring: This is the slow, rate-determining step and results in the formation of a non-aromatic carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com For this compound, the activating nature of the substituents facilitates these reactions, often under milder conditions than those required for benzene.

Regioselectivity and Stereoselectivity in Reactions

In electrophilic aromatic substitution reactions of substituted benzenes, the existing substituent(s) direct the incoming electrophile to specific positions on the ring. Both the ethoxy and ethyl groups are ortho, para-directors. wikipedia.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In this compound, the ethyl group is at the para position relative to the ethoxy group. This leaves the two ortho positions relative to the ethoxy group (and meta to the ethyl group) and the two meta positions relative to the ethoxy group (and ortho to the ethyl group) available for substitution. Since the ethoxy group is a stronger activating group than the ethyl group, it will primarily control the regioselectivity. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the ethoxy group.

Steric hindrance can also play a role in the regioselectivity. The ethoxy group is bulkier than a hydrogen atom, which might slightly disfavor substitution at the ortho positions compared to the para position. However, since the para position is already occupied by the ethyl group, the ortho positions are the most likely sites for reaction.

Catalytic Transformations Involving this compound

Catalysts play a crucial role in many reactions involving this compound and related compounds. In the context of thermal decomposition and rearrangement, zeolites are effective catalysts. researchgate.netresearchgate.net The thermolysis of phenetole over zeolites like HZSM-5, H-Y, and H-mordenite leads to a mixture of phenol, cresols, ethylphenols, methylanisoles, and ethylphenetoles. researchgate.netresearchgate.net The product distribution and selectivity (ortho vs. para) can be influenced by the pore size and structure of the zeolite catalyst. researchgate.net

In electrophilic aromatic substitution reactions, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used as catalysts. wikipedia.orgsciencemadness.org These catalysts function by generating a more potent electrophile, which can then be attacked by the aromatic ring. For instance, in Friedel-Crafts alkylation, the Lewis acid helps to generate a carbocation from an alkyl halide. masterorganicchemistry.com

The catalytic conversion of anisole, a related compound, over zeolites has been studied as a model for upgrading biomass-derived oils. researchgate.net These reactions often involve transalkylation, producing phenol and various alkylated phenols. researchgate.net The presence of a hydrogen donor like tetralin can significantly affect the product distribution and catalyst stability by minimizing coke formation. researchgate.net Similar catalytic strategies could be applied to the transformation of this compound to produce other valuable chemicals.

Biological and Bioactive Research of 4 Ethylphenetole

Antimicrobial and Antifungal Activities

Inhibition of Phytopathogenic Organisms

Current scientific literature does not provide specific research detailing the inhibition of phytopathogenic organisms by 4-Ethylphenetole. While the compound has been identified as a constituent in plant essential oils, studies focusing on its direct antifungal or antimicrobial activity against plant pathogens are not available. One study identified this compound in the essential oil of Rosmarinus officinalis, which was tested for antifungal activity, but the specific contribution of this compound to this activity was not detailed. researchgate.net

Mechanisms of Action on Microbial Cell Structures

There is no available research that elucidates the specific mechanisms of action of this compound on microbial cell structures.

Role as a Plant Volatile Organic Compound (VOC)

This compound has been identified as a volatile organic compound (VOC) present in the essential oils of several plants. It was detected as a minor component in the essential oil of Rosmarinus officinalis grown in the Karshi oasis. researchgate.net Additionally, it has been characterized as one of the volatile phytoconstituents in the n-hexane extract from the rhizomes of Curcuma sahuynhensis. researchgate.net However, its specific biological role in plant signaling, defense, or interactions with other organisms has not been described in the available literature.

Interactions with Biological Systems

Gut Microbiome Metabolites and Neurological Health

No scientific studies were found that link this compound to the metabolic activities of the gut microbiome or to neurological health. Research in this area has primarily focused on the structurally related compound, 4-ethylphenol (B45693).

Transport Across Biological Barriers, e.g., Blood-Brain Barrier (BBB)

Specific experimental data on the transport of this compound across the blood-brain barrier is not available in the current scientific literature. A computational study analyzing various phytoconstituents from Curcuma sahuynhensis included this compound in a predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) model, but this does not constitute experimental evidence of its ability to cross the BBB. researchgate.net

Enzymatic Biotransformations

Currently, detailed scientific literature specifically documenting the enzymatic biotransformations of this compound is limited. While the metabolism of similar aromatic ethers has been a subject of study, the specific enzymes, metabolic pathways, and resulting metabolites from the biotransformation of this compound have not been extensively characterized. In silico studies have been conducted to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound as part of broader screenings of volatile phytoconstituents, but these computational models await experimental validation. researchgate.net Research on the thermolytic reactions of related compounds like phenetole (B1680304) over zeolites has identified ethylphenetoles as products, but this represents a chemical conversion rather than a biological enzymatic process. researchgate.net Further research is required to isolate and identify the specific enzymes (such as cytochrome P450s or etherases) that may be involved in the metabolism of this compound in various organisms and to elucidate the subsequent biotransformation pathways.

Potential as a Botanical Agrochemical

This compound has been identified as a constituent of essential oils from several plants, some of which are noted for their bioactive properties, suggesting its potential as a botanical agrochemical. als-journal.comresearchgate.net Its presence in plants with known insecticidal and repellent activities points towards a possible role in pest management.

The compound is found in the essential oil of Lippia javanica, a plant that is traditionally used as an insect repellent. als-journal.com Studies on the essential oil of L. javanica have confirmed moderate to mild pesticidal properties, though the specific contribution of this compound to this activity has not been isolated and studied in detail. als-journal.com Additionally, this compound has been identified in the chemical composition of the essential oil of Rosmarinus officinalis (rosemary) and Curcuma sahuynhensis. researchgate.netresearchgate.net

Data Tables

Table 1: Natural Occurrence of this compound in Plant Essential Oils

| Plant Species | Family | Finding |

| Lippia javanica | Verbenaceae | Identified as a component of the essential oil; the oil exhibits pesticidal properties. als-journal.com |

| Rosmarinus officinalis | Lamiaceae | Detected as a minor component (0.16%) in the essential oil from plants grown in the Karshi oasis. researchgate.net |

| Curcuma sahuynhensis | Zingiberaceae | Identified as a volatile phytoconstituent (0.48%) in the rhizome's n-hexane extract. researchgate.net |

Environmental Fate and Ecotoxicological Studies

Degradation in Environmental Compartments

Aerobic and Anaerobic Degradation in Soils and Waters

Specific studies detailing the aerobic and anaerobic degradation of 4-Ethylphenetole in soil and water environments are not available in the current scientific literature. For related compounds like ethylbenzene (B125841), aerobic biodegradation is a recognized degradation pathway. service.gov.ukcdc.gov For instance, ethylbenzene has been shown to biodegrade rapidly under aerobic conditions after an acclimatization period, with reported half-lives in seawater ranging from a few days to several weeks. service.gov.uk Anaerobic degradation of ethylbenzene is significantly slower. service.gov.ukcdc.gov General studies on alkylphenol ethoxylates indicate that while they do biodegrade, their degradation products can be more persistent. nih.govcapes.gov.br However, without direct experimental data, the specific rates and pathways of this compound degradation under either aerobic or anaerobic conditions remain uncharacterized.

Photolytic Degradation in Aqueous and Soil Systems

There is a lack of specific data on the photolytic degradation of this compound in aqueous and soil systems. For the related compound ethylbenzene, photolysis is not a significant degradation pathway in water as it does not absorb light at wavelengths greater than 290 nm. service.gov.uk However, in the atmosphere, the reaction of ethylbenzene with photochemically produced hydroxyl radicals is a primary removal process. cdc.gov The extent to which these findings can be extrapolated to the soil and water photochemistry of this compound is undetermined without specific research.

Adsorption, Desorption, and Mobility in Soil

Direct experimental data on the adsorption, desorption, and mobility of this compound in soil are not available. Studies on ethylbenzene indicate it has a moderate to low tendency to adsorb to soils and sediments, suggesting some potential for leaching into groundwater. service.gov.ukcdc.gov The sorption of organic compounds in soil is often related to the organic carbon content of the soil matrix. cabidigitallibrary.org Without a measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) for this compound, its mobility in various soil types cannot be accurately predicted.

Bioaccumulation Potential in Organisms

There are no published studies that have determined the bioaccumulation potential or bioconcentration factor (BCF) for this compound in any organism. For the related compound ethylbenzene, measured BCF values are low, suggesting that it is not expected to significantly bioconcentrate in aquatic organisms. epa.gov While structural similarities might suggest a low bioaccumulation potential for this compound, this remains speculative without empirical data.

Ecotoxicity Assessments and Risk Evaluation

Toxicity to Environmental Microorganisms

Specific data on the toxicity of this compound to environmental microorganisms is not available. A safety data sheet for this compound explicitly states that there is "no data available" for its toxicity to microorganisms. synquestlabs.com For context, a safety data sheet for the structurally similar compound 4-ethoxybenzaldehyde (B43997) indicates that it is harmful to aquatic life. synquestlabs.com This suggests a potential for ecotoxicity, but a quantitative risk evaluation for this compound is not possible without dedicated studies on its effects on microbial communities.

Impact on Aquatic and Terrestrial Ecosystems

The environmental impact of this compound and structurally similar compounds has been a subject of study, particularly concerning their behavior and effects in various ecosystems. While specific comprehensive studies on this compound are limited, research on related phenolic compounds provides insights into its potential environmental fate.

In the context of terrestrial ecosystems, the mobility of related compounds like p-ethylphenol in soil is considered to be low based on its estimated Koc value. nih.gov Biodegradation of p-ethylphenol is considered a likely fate in terrestrial environments. nih.gov

Theoretical and Predictive Models for Environmental Behavior

In the absence of extensive empirical data, theoretical and predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental behavior of chemical compounds like this compound. These in silico methods can provide initial assessments of a compound's potential toxicity and biodegradability based on its chemical structure. nih.gov

Modern approaches in computational toxicology utilize QSAR models, like the OECD Toolbox, to predict acute toxicity endpoints. These predictions can then be validated with targeted experimental assays. The development of predictive platforms that combine biodegradability with toxicity, trained on experimental data, offers a more integrated approach to understanding the environmental fate of organic molecules. nih.gov

The reliability of QSAR models is a critical aspect of their application. Best practices for reporting QSAR models emphasize the need for transparency and reproducibility, ensuring that the chemical structures, experimental data, descriptors, and the mathematical model itself are thoroughly documented. nih.gov For petroleum hydrocarbons and their derivatives, QSAR models have been developed to estimate the Predicted No-Effect Concentrations (PNECs), providing a feasible solution for deriving environmental safety thresholds in ecological risk assessments. nih.gov These models use molecular descriptors to establish a quantitative relationship between the chemical structure and its ecological impact. nih.gov

The application of machine learning and kernel-based methods in virtual screening and property prediction represents a sophisticated approach to modeling chemical behavior. uni-frankfurt.demrupp.info These methods can identify structurally dissimilar compounds from a training set and predict their properties with a certain degree of confidence, which is crucial for assessing new or less-studied chemicals. uni-frankfurt.demrupp.info

Analytical Methodologies for Detection and Quantification in Complex Matrices

Chromatographic Techniques

Chromatography is the cornerstone for separating 4-ethylphenetole from other components within a sample, enabling its precise measurement. Both gas and liquid chromatography are employed, often coupled with highly sensitive detectors.

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov Purity analysis of commercially available this compound is commonly performed using GC, with suppliers often guaranteeing a purity of over 97.0%. tcichemicals.comtcichemicals.comavantorsciences.com The selection of the detector is critical and depends on the analytical objective, such as the need for sensitivity or selectivity.

Common detectors used for analyzing aromatic compounds like ethylbenzene (B125841), a structurally related molecule, include:

Flame Ionization Detector (FID): An FID is a widely used, destructive detector that ionizes components in a hydrogen flame. chromatographytoday.com The resulting electrical signal is proportional to the concentration of the analyte. It is known for its robustness and broad applicability to organic compounds. nih.gov

Photoionization Detector (PID): A PID uses high-energy photons (UV light) to ionize the analyte molecules non-destructively. chromatographytoday.com It is particularly sensitive to aromatic compounds and other molecules with double or triple bonds, making it suitable for trace analysis in environmental samples. nih.gov

Electron Capture Detector (ECD): This non-destructive detector is highly sensitive to electrophilic compounds, such as those containing halogens. chromatographytoday.com While less common for simple ethers, it can be valuable if analyzing derivatized forms of this compound or in specific matrices where its response is advantageous.

Nitrogen-Phosphorus Detector (NPD): The NPD is a selective detector that primarily responds to compounds containing nitrogen or phosphorus. chromatographytoday.com

Atomic-Emission Detector (AED): This destructive technique energizes the sample in a plasma to decompose it, and the resulting atomic emission spectra are detected. chromatographytoday.com

While GC is prevalent, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially for samples that are not readily volatilized or for analytes that might degrade at high temperatures. For compounds structurally similar to this compound, like 4-ethylphenol (B45693), HPLC methods have been extensively developed. researchgate.netnih.gov These methods can be adapted for this compound analysis. A patent for inkjet printing compositions also lists HPLC as a method for analyzing this compound. googleapis.com

Typical LC system components for the analysis of related phenols include:

Detectors:

Diode-Array Detector (DAD): Provides spectral data across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov

Fluorescence Detector (FLD): Offers high sensitivity and selectivity for fluorescent compounds. For phenols, excitation and emission wavelengths can be optimized for trace-level detection. researchgate.netnih.gov

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are the gold standard for unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method for the definitive analysis of this compound. googleapis.com The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound in its library, which is essential for its identification. nih.gov GC-MS provides structural information based on the fragmentation pattern of the molecule, allowing for high confidence in its identification even in complex mixtures. nih.govnih.gov It is a common method for analyzing essential oils and other plant extracts for their chemical constituents. 7universum.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is invaluable for analyzing compounds in complex liquid matrices like wine or biological fluids. nih.gov LC-MS/MS methods developed for the related compound 4-ethylphenol in wine demonstrate exceptional sensitivity and selectivity. nih.gov These methods often use electrospray ionization (ESI) and monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), which minimizes matrix interference and allows for precise quantification at very low levels. nih.gov Such approaches are directly applicable to the trace analysis of this compound.

Liquid Chromatography (LC) Applications

Sample Preparation and Extraction Methods for Environmental and Biological Samples

The goal of sample preparation is to isolate and concentrate this compound from the matrix, removing interfering substances before instrumental analysis. researchgate.net This step is often the most time-consuming part of the analytical process. nih.gov

For environmental samples like water or soil, methods used for analogous volatile organic compounds (VOCs) are applicable:

Purge-and-Trap: This dynamic headspace technique involves bubbling an inert gas through a liquid or solid sample. nih.gov Volatile compounds like this compound are purged from the matrix and trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC system. This is a highly effective method for concentrating trace amounts of VOCs from aqueous samples. nih.gov

Headspace Analysis: In static headspace analysis, the sample is sealed in a vial and heated to allow volatile components to equilibrate between the sample and the gas phase (headspace). nih.gov A portion of the headspace gas is then injected into the GC. This method is simpler than purge-and-trap but may be less sensitive. nih.gov

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent cartridge that retains the analyte. researchgate.net The analyte is later eluted with a small volume of solvent. SPE is versatile and can be used to clean up and concentrate analytes from aqueous samples. researchgate.net

Solid-Phase Microextraction (SPME): SPME uses a fused-silica fiber coated with a stationary phase. researchgate.net The fiber is exposed to the sample or its headspace, where analytes adsorb to the coating. The fiber is then transferred directly to the GC injector for thermal desorption. It is a solvent-free, simple, and efficient technique. researchgate.net

For biological samples such as tissues or fluids, where this compound might be present as a natural product or metabolite, specific extraction methods are required. als-journal.com

Headspace GC: As with environmental samples, headspace GC is a primary method for analyzing volatile compounds in biological fluids and tissues. nih.gov

Solvent Extraction: Liquid-liquid extraction (LLE) or solid-liquid extraction can be used to separate the analyte from the biological matrix. However, this can introduce solvent interference and is often more labor-intensive. nih.gov

Direct Injection (for LC-MS): For highly sensitive methods like LC-MS/MS, sample preparation can sometimes be simplified to a "dilute-and-shoot" approach, where the sample (e.g., wine) is simply diluted with a suitable solvent before injection. nih.gov

Method Validation and Performance Characteristics

To ensure that an analytical method is reliable and fit for its purpose, it must be properly validated. Drawing from established methods for the closely related compound 4-ethylphenol in wine, key validation parameters can be defined for this compound analysis. nih.gov

| Parameter | Description | Example Performance (based on 4-ethylphenol methods) nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Calibration curves are typically linear over a wide working range, e.g., 10 to 5000 µg/L. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected by the instrument. | For LC-MS/MS, LOD can be as low as 10 µg/L. For HPLC-FLD, LOD can be 1 µg/L. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | For LC-MS/MS, LOQ can be as low as 50 µg/L. For HPLC-FLD, LOQ can be 5 µg/L. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Often expressed as Relative Standard Deviation (RSD), which should be low (e.g., <3% for concentrations >20 µg/L). researchgate.net |

| Accuracy | The closeness of the mean of a set of results to the actual (true) value. | Typically assessed using recovery studies on spiked samples. |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | High selectivity is achieved using MS detection (monitoring specific ion transitions) or specific fluorescence wavelengths. nih.gov |

Development of Novel Analytical Approaches for Trace Analysis

The detection of this compound at trace levels in complex matrices necessitates the continuous development of more sensitive and efficient analytical methods. Research in this area focuses on several key aspects:

Advanced Sample Preparation: Innovations in sample preparation aim to reduce solvent consumption, improve extraction efficiency, and enable automation. Techniques like Stir Bar Sorptive Extraction (SBSE), a more advanced version of SPME with a larger sorbent volume, can achieve lower detection limits. researchgate.net

High-Resolution Mass Spectrometry (HRMS): While tandem quadrupole MS (MS/MS) is highly sensitive, HRMS (e.g., Orbitrap, TOF) provides highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte, offering an even greater degree of confidence in identification and the ability to screen for unknown compounds without predefined ion transitions.

Improved Chromatographic Separation: The use of advanced column chemistries and smaller particle sizes in both GC and LC (e.g., Ultra-High-Performance Liquid Chromatography, UHPLC) can lead to faster analysis times and improved resolution of isomers and other closely related compounds.

Computational and Machine Learning Approaches: The use of computational methods, such as those used in virtual screening, can help predict the analytical behavior and potential metabolites of compounds. mrupp.info While not a direct analytical technique, these models can guide the development of targeted analytical methods for novel or unexpected compounds related to this compound.

Future Directions and Emerging Research Avenues for 4 Ethylphenetole

Exploration of New Therapeutic Applications

The future of 4-Ethylphenetole in medicine lies in the systematic exploration of its pharmacological activities, moving from its identification in traditional medicinal plants to targeted drug discovery programs.

Natural Product Origins and Unexplored Bioactivity : this compound has been identified as a phytochemical constituent of Lippia javanica, a plant with a long history of use in traditional African medicine for treating respiratory ailments, infections, and potentially neurodegenerative conditions. als-journal.com Despite the immense therapeutic potential attributed to the plant and its metabolites, these compounds, including this compound, remain significantly under-researched. als-journal.com Future research should focus on isolating this compound from such natural sources and conducting comprehensive pharmacological studies to validate its traditional uses and uncover novel bioactivities. als-journal.com The compound is also noted for its use in veterinary medicine, suggesting a breadth of biological applications worth investigating. chemicalbull.com

In Silico Screening and Antiviral Potential : Computational studies have begun to highlight the therapeutic promise of this compound. A recent in silico investigation screened volatile compounds from Curcuma sahuynhensis, including this compound, for their potential as inhibitors against viral proteins. researchgate.net This research modeled the interactions with influenza A hemagglutinin, SARS-CoV-2 main protease, and the Omicron variant's spike protein, suggesting that this compound could be a candidate for further antiviral drug development. researchgate.net Such computational approaches can accelerate the identification of lead compounds, guiding more focused and efficient wet-lab experimentation. als-journal.com

Scaffold for Novel Drug Synthesis : The molecular structure of this compound makes it a valuable intermediate or scaffold in the synthesis of new pharmaceutical agents. chemicalbull.com Research on analogous compounds, such as 4-methylphenetole (B147166), has demonstrated their utility as starting materials for creating novel analgesics. This provides a strong rationale for exploring the modification of the this compound structure to develop new classes of drugs with potentially enhanced pharmacological properties.

Advanced Materials Science Integration

The unique physicochemical properties of this compound position it as a valuable component in the development of advanced materials.

Liquid Crystal Formulations : this compound is utilized as a high-boiling organic liquid in material combinations for optical components. google.com Specifically, it is used to modify the properties of nematic liquid crystals. google.com Its function is to adapt the physical characteristics of the liquid crystal fluid to meet the specific requirements of the optical device. google.com Future research could explore a wider range of concentrations and combinations with other liquid crystals to fine-tune properties like refractive index, viscosity, and response time for next-generation displays and variable focus lenses. google.com

Polymer and Pigment Synthesis : The chemical architecture of this compound suggests its potential as a monomer or additive in polymer chemistry, an area where related compounds like ethylbenzene (B125841) (a precursor to styrene (B11656) polymers) are critical. atamanchemicals.com Furthermore, aryl alkyl ethers, the class of compounds to which this compound belongs, have been identified as effective, environmentally preferable reaction media for the synthesis of high-performance dioxazine pigments, replacing more hazardous chlorinated solvents. google.com Investigating this compound as a solvent or reactant in these and other polymerization and pigment synthesis processes could lead to both improved material properties and more sustainable manufacturing.

Sustainable Synthesis and Biocatalytic Pathways

As industrial demand for specialty chemicals grows, developing green and efficient synthesis routes for compounds like this compound is a key research priority.

Green Chemistry Approaches : Traditional ether synthesis methods are being re-evaluated in favor of more sustainable alternatives. For the structurally similar 4-methylphenetole, acid-catalyzed dehydration has been proposed as a solvent-free method that aligns with the principles of green chemistry. Applying this approach to condense 4-ethylphenol (B45693) with ethanol (B145695) could provide a more environmentally benign pathway to this compound. Further research into solid acid catalysts or flow chemistry systems could enhance the efficiency and scalability of such green methods. researchgate.net

Catalytic Tuning for Selective Alkylation : The synthesis of phenolics is undergoing significant advancements through improved catalysis. researchgate.net Research has shown that the reaction of phenols with alkylating agents can be precisely controlled to favor either C-alkylation or O-alkylation. unibo.it By carefully selecting the catalyst composition and reaction temperature, it is possible to direct the reaction towards the desired product, such as the O-alkylation that produces this compound. unibo.it Future work in this area could focus on developing highly selective catalysts that maximize the yield of this compound while minimizing byproduct formation, thus improving atom economy and reducing downstream purification costs.

Interdisciplinary Research with Environmental Science and Neuroscience

The broader impact and potential of this compound can be understood more deeply through collaborative research that spans multiple scientific disciplines.

Environmental Fate and Ecotoxicity : Understanding the environmental behavior of this compound is crucial for its safe and sustainable use. Interdisciplinary studies combining environmental science and computational chemistry can predict its fate. For instance, theoretical studies on the closely related compound 4-ethylphenol have used quantum chemical calculations to investigate its degradation pathways initiated by hydroxyl radicals in atmospheric and aqueous environments. nih.gov Applying these predictive models to this compound would provide valuable data on its persistence, transformation products, and potential ecotoxicity, informing risk assessments and guiding responsible handling. nih.gov

Neuroscience and Neuroprotection : An emerging and exciting avenue is the investigation of this compound within neuroscience. Its presence in Lippia javanica, a plant used traditionally for neurodegenerative conditions, provides an initial, albeit indirect, link. als-journal.com More direct evidence comes from research on structurally similar alkylphenols, which have been suggested to exhibit neuroprotective effects by modulating pathways related to oxidative stress and inflammation in neuronal cells. This creates a compelling hypothesis that this compound may possess similar neuroactive properties. Future interdisciplinary research involving medicinal chemistry, pharmacology, and neuroscience is needed to synthesize analogs and conduct cell-based and in vivo assays to explore this potential.

Computational Chemistry in Predictive Modeling and Drug Discovery

Computational chemistry is a powerful tool for accelerating the discovery process and deepening the fundamental understanding of this compound's properties and interactions.

Predictive Modeling of Physicochemical Properties : Molecular modeling has already been successfully applied to this compound to predict key physical parameters. A detailed research report used a large experimental database to fit various evaporation models, determining its cohesive energy barriers and vapor pressure parameters. scribd.comresearchgate.net This data is fundamental for designing industrial processes such as distillation and for understanding its behavior in material formulations. Further computational studies, such as those using Density Functional Theory (DFT), could predict other properties like molecular orbital levels, which are relevant for applications in electronic materials. google.com

Virtual Screening and Drug Discovery : As noted previously, computational methods are pivotal in modern drug discovery. researchgate.net In silico techniques like molecular docking and molecular dynamics simulations can be used to screen this compound and its derivatives against vast libraries of biological targets, such as enzymes and receptors. als-journal.comresearchgate.net These methods can predict binding affinities and modes of interaction, helping to prioritize compounds for synthesis and biological testing. researchgate.net For example, the in silico screening of this compound against viral proteins demonstrates how computational chemistry can rapidly generate testable hypotheses for new therapeutic applications, saving significant time and resources. researchgate.net

常见问题

Q. How can researchers confirm the structural identity of 4-Ethylphenetole in synthesized samples?

- Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the ethoxy and ethyl substituents on the benzene ring, while Infrared (IR) spectroscopy confirms the ether (C-O-C) functional group. Mass spectrometry (MS) further validates the molecular ion peak at m/z 150.22 (molecular weight: 150.218 g/mol) . For isotopic labeling studies, deuterated analogs (e.g., 4-Ethylphenol-d10) can serve as internal standards for trace analysis .

Q. What are the key physical properties of this compound relevant to laboratory handling?

- Methodological Answer: Key properties include:

- Boiling Point: 211.4°C at 760 mmHg (requires distillation under inert conditions).

- Density: 0.922 g/cm³ (affects solvent selection for extractions).

- Flash Point: 82.3°C (indicates flammability risk during high-temperature reactions).

- Storage: Stable at room temperature in sealed containers, but prolonged exposure to light or moisture may degrade the compound. Use amber glassware and desiccants for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and structurally related compounds (e.g., 4-Ethylphenol)?

- Methodological Answer: Comparative toxicity studies should employ standardized in vitro models (e.g., fish embryo toxicity tests for ecological impact) and cross-reference existing data. For example, the EPA recommends leveraging published studies on 4-Ethylphenol (e.g., Geiger, 1986) to infer metabolic pathways or toxicokinetic profiles, while accounting for differences in ether vs. hydroxyl functional groups. Statistical tools like multivariate analysis can isolate confounding variables (e.g., solubility differences) .

Q. What experimental design considerations are critical for synthesizing this compound with high regioselectivity?

- Methodological Answer: Optimize Friedel-Crafts alkylation conditions:

- Catalyst Selection: Use Lewis acids (e.g., AlCl₃) to direct ethyl group substitution to the para position.

- Solvent: Polar aprotic solvents (e.g., dichloromethane) minimize side reactions.

- Temperature Control: Maintain ≤40°C to prevent over-alkylation.

Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation to isolate the target compound from ortho-substituted byproducts .

Q. How should researchers design ecotoxicological assays for this compound in aquatic environments?

- Methodological Answer: Follow OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity):

- Test Organisms: Use standardized species like Daphnia magna (water flea) or Danio rerio (zebrafish).

- Exposure Concentrations: Prepare a logarithmic dilution series (0.1–100 mg/L) to determine LC₅₀ values.

- Control Groups: Include solvent controls (e.g., acetone) to account for carrier effects.

Cross-validate results with existing data on structurally similar compounds (e.g., 4-Vinylphenol) to identify structure-activity relationships .

Methodological Challenges in Data Interpretation

Q. How can isotopic labeling (e.g., deuterated this compound) improve analytical accuracy in metabolic studies?

- Methodological Answer: Deuterated analogs (e.g., 4-Ethylphenol-2,3,5,6-d4) serve as internal standards in mass spectrometry to correct for ion suppression or matrix effects. For metabolic tracking, administer deuterated this compound to model organisms and use LC-MS/MS to detect deuterium retention in metabolites, distinguishing endogenous vs. exogenous pathways .

Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound reactivity studies?

- Methodological Answer: For limited data, use non-parametric tests (e.g., Mann-Whitney U test) to compare reaction yields under varying conditions. Bootstrap resampling can estimate confidence intervals for kinetic parameters (e.g., rate constants). Bayesian inference models are advantageous for integrating prior data from analogous compounds (e.g., 4-Methoxyphenyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。